fully deuterated choline chloride chemical structure
fully deuterated choline chloride chemical structure
Topic: Fully Deuterated Choline Chloride Chemical Structure Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Structural Characterization, Synthetic Logic, and Bio-Analytical Validation
Executive Summary & Chemical Identity
Choline Chloride-d13 (Trimethyl-d9-amine-1,1,2,2-d4-chloride) represents the fully deuterated isotopologue of the essential nutrient choline.[1] Unlike partially deuterated variants (e.g., Choline-d9 or Choline-d4), the d13 variant offers a "silent" carbon backbone in proton NMR (
This guide delineates the structural specifications, synthesis, and validation protocols required for high-purity applications in drug development.
Structural Specifications
| Parameter | Specification |
| Chemical Name | Choline-d13 Chloride |
| IUPAC Name | (2-Hydroxyethyl-1,1,2,2-d4)-trimethyl-d9-ammonium chloride |
| CAS Number | 352438-97-2 |
| Molecular Formula | |
| Molecular Weight | ~152.71 g/mol (vs. 139.62 natural) |
| Isotopic Purity | |
| Solubility | Highly soluble in water, methanol; Hygroscopic |
Critical Structural Nuance:
While often termed "fully deuterated," the hydroxyl proton (
Synthetic Pathways & Mechanistic Logic
High-enrichment synthesis requires a convergent approach using pre-deuterated precursors to prevent isotopic dilution (scrambling). The most robust laboratory-scale protocol involves the quaternization of Trimethylamine-d9 with 2-Chloroethanol-d4.
Reaction Mechanism
The reaction is an
Reagents:
-
Trimethylamine-d9 (TMA-d9): Nucleophile.
-
2-Chloroethanol-d4: Electrophile.
Experimental Protocol (Self-Validating)
Note: Choline chloride is extremely hygroscopic. All steps must minimize moisture exposure to ensure accurate weighing and yield calculation.
Step-by-Step Methodology:
-
Precursor Preparation: Charge a high-pressure glass reactor (autoclave compatible) with 2-Chloroethanol-d4 (1.0 eq).
-
Addition: Cool the vessel to -20°C. Condense Trimethylamine-d9 (1.1 eq, slight excess) into the vessel. Reasoning: TMA is a gas at room temperature; condensing ensures accurate stoichiometry.
-
Reaction: Seal the vessel and heat to 90°C for 12–24 hours.
-
Validation Check: The reaction mixture should transition from a two-phase system to a single phase as the ionic product forms.
-
-
Work-up: Cool to room temperature. Vent excess TMA-d9 (trap in dilute HCl).
-
Purification:
-
Dissolve the crude residue in minimal hot absolute ethanol.
-
Add cold diethyl ether dropwise until turbidity persists (recrystallization).
-
Filter the white crystalline solid under nitrogen atmosphere.
-
-
Drying: Dry in a vacuum oven at 50°C over
for 24 hours.
Synthesis Workflow Diagram
Caption: Convergent synthesis workflow for Choline Chloride-d13 via SN2 quaternization.
Analytical Validation (E-E-A-T)
To ensure the material is suitable for clinical or metabolomic use, a "Triangulated Validation" approach is required.
Nuclear Magnetic Resonance (NMR)
NMR is the primary method for confirming isotopic purity.
-
H-NMR (Proton):
-
Expectation:Ideally Silent.
-
Protocol: Dissolve ~10 mg in
. -
Observation: You should see no signals at 3.2 ppm (trimethyl) or 3.5/4.0 ppm (ethylene). Any peaks here represent residual protium (isotopic impurity).
-
Limit of Detection: Integration of residual peaks against an internal standard (e.g., Maleic Acid) allows calculation of %D enrichment.
-
- C-NMR (Carbon):
Mass Spectrometry (LC-MS/MS)
-
Method: Direct infusion ESI-MS (Positive Mode).
-
Target Ion:
-
Natural Choline (
): m/z 104.1 -
Choline-d13 (
): m/z 117.2 (Shift of +13 Da).
-
-
Validation: Absence of m/z 104, 113 (d9), or 116 (d12) confirms "fully deuterated" status.
Applications in Drug Development & Metabolomics
Choline-d13 is not merely a standard; it is an active probe in metabolic tracing.
The Kennedy Pathway & Metabolic Flux
In oncology (specifically Glioblastoma), tumors exhibit upregulated choline kinase activity. Choline-d13 allows researchers to trace the "Kennedy Pathway" (phospholipid synthesis) without background interference from endogenous choline.
Metabolic Fate:
-
Choline-d13
Phosphocholine-d13 (via Choline Kinase) -
Phosphocholine-d13
CDP-Choline-d13 -
CDP-Choline-d13
Phosphatidylcholine-d13 (Membrane integration)
Pathway Visualization
Caption: Metabolic fate of Choline-d13. The conversion to Phosphocholine is the rate-limiting step tracked in DMI.
Deuterium Metabolic Imaging (DMI)
DMI is a non-invasive MRI technique. Choline-d13 is administered (IV or oral), and 3D metabolic maps are generated by tuning the MRI to the deuterium frequency (
-
Advantage: The high symmetry of the trimethyl-d9 group provides a single, sharp, intense signal, maximizing Signal-to-Noise Ratio (SNR).
-
Differentiation: DMI can spatially resolve the tumor (high Phosphocholine-d13) from healthy tissue (low uptake).
References
-
De Feyter, H. M., et al. (2018).[2] "Deuterium Metabolic Imaging (DMI) for MRI-Based 3D Mapping of Metabolism in Vivo." Science Advances. (Demonstrates the utility of deuterated choline in glioblastoma imaging).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Choline Chloride. Retrieved from [Link]
-
Biot, C., et al. (2021). "Simultaneous Recording of the Uptake and Conversion of Glucose and Choline in Tumors by Deuterium Metabolic Imaging." Frontiers in Oncology. Retrieved from [Link]
